2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone is a heterocyclic compound that belongs to the quinazolone family This compound is characterized by the presence of a quinazolone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring The presence of a chloro and hydroxy group on the phenyl ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone typically involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with anthranilic acid in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the quinazolone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The quinazolone ring can be reduced to form dihydroquinazolone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinazolone derivatives.
Substitution: Various substituted quinazolone derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interfere with cell proliferation pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a kinase inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby disrupting signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazoline: Similar structure but lacks the carbonyl group in the quinazolone ring.
2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolinone: Similar structure but with a different substitution pattern on the quinazolone ring.
Uniqueness
2-(5-Chloro-2-hydroxyphenyl)-4(3)-quinazolone is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-(5-chloro-2-hydroxyphenyl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O2/c15-8-5-6-12(18)10(7-8)13-16-11-4-2-1-3-9(11)14(19)17-13/h1-7,18H,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFKPOUYBYDDGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.